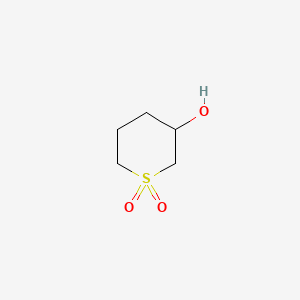

Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide

説明

Contextualization within Organosulfur Heterocyclic Chemistry

Organosulfur chemistry is a broad field dedicated to the study of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and synthetic chemistry, playing crucial roles in biological systems and material science. wikipedia.orgacs.org Prominent examples in nature include the amino acids cysteine and methionine, as well as the antibiotic penicillin. wikipedia.org The incorporation of sulfur into a heterocyclic ring system, as seen in Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, creates a class of molecules with distinct chemical properties.

Heterocyclic compounds containing sulfur are fundamental skeletons in many biologically active molecules. thieme-connect.de The development of green and efficient synthetic methods, such as mechanochemical approaches under ball-milling conditions, to create these structures is an active area of research. acs.orgacs.org Cyclic sulfones, a subclass to which this compound belongs, are recognized for their synthetic utility. iomcworld.com They can serve as precursors to conjugated dienes and are used in the construction of complex molecules, including those with potential biological activity. iomcworld.comresearchgate.net The study of this specific compound, therefore, fits into the wider effort to synthesize and utilize novel organosulfur heterocycles. thieme-connect.de

Structural Features and Functional Group Considerations

The structure of this compound is defined by a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone, and a hydroxyl group is attached to the carbon at the 3-position. The "tetrahydro" prefix indicates that the ring is saturated, lacking any double bonds.

Key structural components include:

Thiopyran Ring: A six-membered heterocyclic ring containing one sulfur atom.

Sulfone Group (-SO₂-): The sulfur atom is double-bonded to two oxygen atoms. This group is a strong hydrogen bond acceptor and is considered a bioisostere of a carbonyl group. enamine.net Its electron-withdrawing nature significantly influences the reactivity of adjacent atoms. iomcworld.com

Hydroxyl Group (-OH): Attached at the 3-position of the ring, this functional group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions.

The combination of the conformationally constrained six-membered ring with the polar sulfone and hydroxyl groups provides a rigid scaffold with specific electronic and steric properties. enamine.net These features make it an interesting candidate for synthetic applications where precise three-dimensional arrangements are required.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₃S | nih.govuni.lu |

| Molecular Weight | 150.20 g/mol | sigmaaldrich.com |

| IUPAC Name | 1,1-dioxothian-3-ol | uni.lu |

| InChIKey | FOAYCGLGUDLVFQ-UHFFFAOYSA-N | uni.lu |

| CAS Number | 13567415 | nih.gov |

| Monoisotopic Mass | 150.03506 Da | uni.lu |

Overview of Research Trajectories for Cyclic Sulfones with Hydroxyl Moieties

Research involving cyclic sulfones, particularly those functionalized with hydroxyl groups, follows several key trajectories, primarily focusing on their synthesis and application as versatile intermediates.

One significant area of research is the development of efficient synthetic methods for creating these heterocyclic systems. Ring-closing metathesis (RCM) has emerged as a powerful strategy for synthesizing cyclic sulfones from acyclic precursors. ucsb.edu This method has proven effective for creating five-, six-, and seven-membered rings and is tolerant of various functional groups, including sulfones. ucsb.edu

Another major research focus is the use of cyclic sulfones as building blocks for more complex molecular architectures. A closely related compound, Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which contains a ketone instead of a hydroxyl group, has been extensively studied as a versatile starting material. researchgate.netrsc.orgresearchgate.net It participates in one-pot multi-component reactions to produce a variety of fused heterocyclic systems, such as thiopyrano[3,2-b]pyrans and thiopyrano[2,3-d] wikipedia.orgacs.orgbritannica.comtriazoles. researchgate.netresearchgate.net The hydroxyl group in this compound offers a different reactive handle, which can be exploited for further functionalization or to direct stereoselective reactions.

Furthermore, cyclic sulfones are increasingly investigated for their potential biological activities. researchgate.netnih.gov The sulfone moiety's ability to act as a hydrogen bond acceptor makes it a valuable pharmacophore for interacting with biological targets. iomcworld.comenamine.net The rigid cyclic structure helps to reduce the entropy of binding to a target, potentially increasing efficacy. enamine.net Research is ongoing to synthesize libraries of diverse cyclic sulfone derivatives to screen for various biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netrsc.org

Structure

3D Structure

特性

IUPAC Name |

1,1-dioxothian-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-5-2-1-3-9(7,8)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAYCGLGUDLVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30916281 | |

| Record name | 3-Hydroxy-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94158-05-1 | |

| Record name | 2H-Thiopyran-3-ol, tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Pathways of Tetrahydro 2h Thiopyran 3 Ol 1,1 Dioxide

Reactivity Governed by the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a primary site for chemical modification. Standard reactions for secondary alcohols, such as esterification and etherification, are applicable, but the most significant transformation in its synthetic utility is oxidation.

The oxidation of the hydroxyl group converts tetrahydro-2H-thiopyran-3-ol 1,1-dioxide into its corresponding ketone, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide . This conversion is a critical step, as the resulting β-ketosulfone is a highly versatile intermediate for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The reduction of β-keto sulfones to β-hydroxy sulfones is a well-established method, and the reverse oxidation reaction proceeds readily with various standard oxidizing agents. nih.gov While specific studies detailing the oxidation of this compound are not prevalent, the oxidation of analogous cyclic alcohols is a common synthetic procedure. For instance, the oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives is achieved using reagents like potassium permanganate (B83412) (KMnO₄). nih.gov This transformation from the alcohol to the ketone unlocks the extensive reactivity of the α-sulfonyl ketone scaffold.

Transformations Involving the Cyclic Sulfone System

The 1,1-dioxide (sulfone) group profoundly influences the reactivity of the thiopyran ring. As a strong electron-withdrawing group, it significantly increases the acidity of the protons on the adjacent α-carbons (C-2 and C-4). iomcworld.com This property is central to the synthetic utility of its oxidized ketone form.

For the this compound itself, the sulfone group makes the molecule a strong hydrogen-bond acceptor, which can influence its physical properties and interactions. iomcworld.com More direct transformations of the sulfone ring system include elimination reactions. In related sulfoxide (B87167) and sulfone systems, β-elimination can occur to introduce a double bond. nih.gov For β-hydroxy sulfones, treatment with a base can lead to β-elimination to form vinyl sulfones. nih.gov

A more drastic transformation available to cyclic sulfones is the Ramberg-Bäcklund reaction, which converts the sulfone into an alkene through a mechanism involving halogenation at both α-carbons, followed by base-induced extrusion of sulfur dioxide (SO₂). This reaction would ultimately destroy the thiopyran ring to form a cycloalkene. iomcworld.com

Cyclization and Ring-Forming Reactions

Perhaps the most significant application of this compound is as a latent precursor for the synthesis of complex fused and spiro-heterocyclic systems. This is achieved almost exclusively via its oxidation to dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which acts as a powerful building block in multi-component reactions (MCRs) and other cyclocondensations. rsc.orgresearchgate.net

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile reagent for constructing new heterocyclic frameworks. rsc.orgresearchgate.net It participates readily in one-pot multi-component reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

One prominent example is its reaction with various aldehydes and malononitrile (B47326) in the presence of a base like piperidine. This sequence proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketosulfone enolate, and subsequent intramolecular cyclization to afford 2-amino-4-aryl-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides in high yields. researchgate.net

| Entry | Aldehyde (ArCHO) | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅CHO | 2-Amino-4-phenyl-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxide | 92 |

| 2 | 4-ClC₆H₄CHO | 2-Amino-4-(4-chlorophenyl)-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxide | 91 |

| 3 | 4-MeOC₆H₄CHO | 2-Amino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxide | 89 |

| 4 | 2-Furyl-CHO | 2-Amino-4-(furan-2-yl)-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxide | 86 |

Data sourced from Palchykov, V. A., et al. (2017). researchgate.net

Furthermore, the ketosulfone is employed in Dimroth-type reactions with organic azides. This base-mediated click reaction, typically catalyzed by K₂CO₃ in DMSO, proceeds at room temperature to produce novel 1,5,6,7-tetrahydrothiopyrano[2,3-d] clockss.orgrsc.orgnih.govtriazole 4,4-dioxides. researchgate.net This demonstrates the utility of the C-2 active methylene (B1212753) group in constructing five-membered heterocyclic rings fused to the thiopyran core.

The condensation reactions that initiate the cyclizations described above are a cornerstone of the reactivity of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. The presence of the carbonyl group at C-3 and the sulfone-activated methylene group at C-2 creates a classic C-C bond-forming synthon. researchgate.net

Intermolecular condensation is the key first step in the multi-component reactions. For example, in the synthesis of thiopyranopyrans, a Knoevenagel condensation first occurs between an aromatic aldehyde and malononitrile to form an arylmethylenemalononitrile intermediate. researchgate.netnih.gov The dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is then deprotonated at the C-2 position by a base to form a nucleophilic enolate. This enolate undergoes a Michael addition to the electron-deficient alkene of the arylmethylenemalononitrile. The resulting adduct then undergoes a final intramolecular cyclization, where the oxygen of the enolized ketone attacks one of the nitrile groups, followed by tautomerization to yield the stable pyran-fused product. researchgate.net

While intramolecular condensations starting directly from a derivative of this compound are not widely reported, analogous cyclic β-hydroxy sulfones are known to equilibrate via open-chain aldehyde intermediates, which can then undergo further reactions, including cyclization. rsc.org

Stereochemical Control in Reactivity

Stereochemistry is a crucial element in the reactions of the thiopyran scaffold. The starting material, this compound, possesses a chiral center at the C-3 position. While this stereocenter is lost upon oxidation to the ketone, the subsequent reactions of the achiral ketone can generate new, and often multiple, stereocenters.

Significant stereochemical control has been observed in the multi-component reactions of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. In the synthesis of the tetrahydrothiopyrano[3,2-b]pyran system, a new stereocenter is created at the C-4 position of the newly formed pyran ring. The reaction diastereoselectivity can be influenced by the reactants and conditions. researchgate.net

In related systems, such as thiane-1-oxides (the sulfoxide analogue), deprotonation (lithiation) and subsequent reaction with electrophiles can proceed with high stereoselectivity. The stereochemical outcome is influenced by factors such as the orientation of the sulfinyl oxygen (axial vs. equatorial) and the nature of the electrophile. rsc.org While the sulfone group in a 1,1-dioxide is achiral, the principles of controlling stereochemistry in six-membered sulfur heterocycles are well-established and relevant to reactions on this scaffold. For instance, thia-Prins cyclization reactions to form substituted tetrahydrothiophenes and -thiopyrans can proceed with good diastereoselectivity. nih.gov These examples highlight the potential for achieving high levels of stereocontrol in transformations originating from the this compound framework.

Theoretical and Computational Investigations of Tetrahydro 2h Thiopyran 3 Ol 1,1 Dioxide and Analogues

Conformational Analysis and Energetic Landscapes

The six-membered thiopyran 1,1-dioxide ring, similar to cyclohexane, can adopt several non-planar conformations to relieve ring strain. The most significant of these are the chair, boat, and twist-boat forms. Computational studies on analogous saturated six-membered rings provide a framework for understanding the conformational behavior of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide.

For substituted thiane (B73995) 1,1-dioxides, the chair conformation is generally the most stable. researchgate.net This preference is attributed to the minimization of both torsional strain (staggered arrangements of substituents on adjacent carbons) and steric strain. The boat conformation is significantly less stable due to unfavorable steric interactions, particularly between the "flagpole" hydrogens, and eclipsing interactions along the sides of the "boat". researchgate.net The twist-boat conformation represents a local energy minimum that is more stable than the true boat form as it alleviates some of these unfavorable interactions. researchgate.net

Table 1: Calculated Conformational Energy Differences (ΔE, kcal/mol) for Tetrahydro-2H-pyran (Analogous to the Thiopyran Ring)

| Conformer | Energy Difference (kcal/mol) relative to Chair |

| Twist | 5.8 - 6.8 |

| Boat | 6.2 - 7.2 |

| Data sourced from ab initio and DFT calculations on tetrahydro-2H-pyran. acs.org |

The interconversion between different conformations, such as the flip from one chair form to another, proceeds through higher-energy transition states. For a cyclohexane-like ring, the chair-to-chair interconversion involves passing through half-chair and twist-boat intermediates. The highest energy point on this pathway is the half-chair conformation, which represents the transition state. acs.org

In the case of tetrahydro-2H-pyran, computational studies have determined that the transition state between the chair and the 2,5-twist conformation is approximately 11 kcal/mol higher in energy than the stable chair conformer. acs.org This energy barrier is a critical parameter for understanding the dynamics of the ring system at different temperatures. For this compound, the energy barrier for conformational interconversion would be similarly influenced by the nature of the substituents and the heteroatoms in the ring.

Electronic Structure and Bonding Analysis

The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing sulfonyl group (SO2) and the hydroxyl group. These functional groups introduce a variety of stereoelectronic effects that impact the molecule's structure, stability, and reactivity.

Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the spatial arrangement of atoms. In sulfones, important interactions include hyperconjugation, which involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital.

In carbanions derived from cyclic sulfones, nC → σ*S-O interactions, where a carbon lone pair (nC) is anti-periplanar to an S-O bond, have a significant stabilizing effect. While this compound is not a carbanion, similar hyperconjugative interactions can influence its properties. For instance, interactions between the oxygen lone pairs of the hydroxyl group and adjacent anti-bonding orbitals can affect the conformational equilibrium. The anomeric effect, a well-known stereoelectronic effect in heterocyclic chemistry, is driven by the balance of hyperconjugative and electrostatic interactions and influences the preference of substituents for axial or equatorial positions. researchgate.net

The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. While the experimental enthalpy of formation for this compound is not documented in the searched literature, computational methods have been developed to estimate these values for sulfur-containing compounds with reasonable accuracy. These methods often rely on high-level ab initio calculations, such as coupled-cluster theory (CCSD(T)), and are benchmarked against the limited available experimental data for other sulfones. researchgate.net

Bond energies provide insight into the strength of individual chemical bonds within a molecule. The energy required to break a specific bond is known as the bond dissociation energy. These values can be used to estimate the enthalpy change of reactions by comparing the energy required to break bonds in the reactants with the energy released upon forming bonds in the products. youtube.com While specific bond energies for this compound are not available, generalized bond energy tables provide average values for C-H, C-C, C-S, S=O, C-O, and O-H bonds, which can be used for approximate thermochemical calculations. youtube.com

Table 2: Generic Average Bond Energies (kJ/mol)

| Bond | Average Bond Energy (kJ/mol) |

| C-H | 413 |

| C-C | 348 |

| C-S | 259 |

| S=O | 523 (in sulfones) |

| C-O | 358 |

| O-H | 463 |

| Note: These are average values and can vary in specific molecules. youtube.com |

Reaction Mechanism Prediction and Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the characterization of reactants, products, intermediates, and transition states.

For reactions involving thiopyran derivatives, computational studies can provide detailed mechanistic insights. For example, the mechanism of the reaction of 2H-thiopyran-2-thione sulfine (B13751562) with H2S has been studied using DFT (M06-2X) calculations. nih.gov These calculations identified the rate-determining step and characterized the intermediates and transition states involved in the reaction pathway. nih.gov

In the context of this compound, computational methods could be employed to predict its reactivity in various chemical transformations. For instance, the mechanism of oxidation, reduction, or substitution reactions could be investigated. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. Such studies on the thermal decomposition of related dihydropyran derivatives have successfully used DFT to analyze the reaction mechanism, the effect of substituents, and the synchronicity of bond-breaking and bond-forming events in a concerted pericyclic reaction. mdpi.com These approaches could be directly applied to understand the thermal stability and decomposition pathways of this compound.

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments, including 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity of atoms, the electronic environment of individual nuclei, and through-bond and through-space correlations.

For Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide, ¹H and ¹³C NMR spectroscopy would be the primary tools for confirming its core structure. The sulfone group (-SO₂-) is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons and carbons, moving them to a higher frequency (downfield). The hydroxyl (-OH) group and the stereochemistry at the C3 position would also introduce distinct features in the NMR spectra.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show a series of multiplets for the methylene (B1212753) protons of the thiopyran ring. The protons on carbons adjacent to the sulfone group (C2 and C6) would be the most deshielded. The proton on C3, bearing the hydroxyl group, would also have a characteristic downfield shift. The hydroxyl proton itself would likely appear as a broad singlet, the position of which can be dependent on concentration and solvent.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the proton-proton coupling network within the ring, confirming the sequence of methylene groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms of the thiopyran ring. The carbons directly bonded to the sulfone group (C2 and C6) are expected to be significantly downfield due to the strong deshielding effect. The carbon bearing the hydroxyl group (C3) would also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.1 - 3.4 | 50 - 55 |

| C3 | 3.8 - 4.2 | 65 - 70 |

| C4 | 1.9 - 2.2 | 20 - 25 |

| C5 | 2.1 - 2.4 | 25 - 30 |

| C6 | 3.0 - 3.3 | 50 - 55 |

| OH | Variable (e.g., 2.0 - 4.0) | - |

Note: These are estimated values based on typical chemical shifts for cyclic sulfones and secondary alcohols. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₅H₁₀O₃S), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The monoisotopic mass of this compound is calculated to be 150.03506 Da. spectroscopyonline.com

The fragmentation of cyclic alcohols in a mass spectrometer often involves two primary pathways: alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group. libretexts.org Dehydration leads to the loss of a water molecule (18 Da). whitman.edu Cyclic alcohols can also undergo more complex ring-cleavage fragmentations. whitman.edu The sulfone group can also direct fragmentation, often involving the loss of SO₂ (64 Da).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 151.04234 |

| [M+Na]⁺ | 173.02428 |

| [M-H]⁻ | 149.02778 |

| [M+H-H₂O]⁺ | 133.03232 |

Data sourced from predicted values on PubChem. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the hydroxyl (-OH) and sulfone (-SO₂) groups. The O-H stretch of an alcohol typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹, with the broadening due to hydrogen bonding. orgchemboulder.com The C-O stretch of a secondary alcohol is expected in the 1150-1075 cm⁻¹ range. spectroscopyonline.com

The sulfone group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The spectrum will also feature C-H stretching vibrations from the aliphatic ring structure, typically in the 3000-2850 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Sulfone (-SO₂) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Sulfone (-SO₂) | Symmetric S=O Stretch | 1160 - 1120 | Strong |

| Alcohol (C-O) | C-O Stretch | 1150 - 1075 | Strong |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, if a suitable single crystal could be grown, this technique would provide invaluable structural details. It would definitively establish the stereochemistry at C3 and the conformation of the six-membered thiopyran ring (e.g., chair, boat, or twist-boat). The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. For instance, crystallographic data for the related compound, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, has been determined, illustrating the type of precise structural information that can be obtained. almerja.com

Synthesis and Properties of Advanced Derivatives and Analogues of Tetrahydro 2h Thiopyran 3 Ol 1,1 Dioxide

Functionalization of the Hydroxyl Group

The hydroxyl group at the C-3 position of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide represents a key site for synthetic modification. As a secondary alcohol, it is amenable to a variety of classical transformations to produce advanced derivatives. Common functionalization strategies include esterification and etherification, which allow for the introduction of diverse functional groups, thereby modulating the molecule's physicochemical properties.

Methods for the site-selective transformation of hydroxyl groups are critical for preparing modified derivatives. researchgate.netnih.gov These reactions can be influenced by intrinsic factors within the molecule and can be controlled through specific reagents or catalysts to achieve high selectivity. researchgate.netnih.gov Typical reactions for a secondary alcohol like the one present in the title compound would involve:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters.

Etherification: Reaction with alkyl halides under basic conditions (e.g., using sodium hydride in the Williamson ether synthesis) or via other methods like Mitsunobu reactions to yield ethers.

While these are standard organic chemistry transformations, specific examples detailing the functionalization of the 3-hydroxyl group on the this compound scaffold are not extensively documented in the reviewed literature. However, the principles of selectively modifying hydroxyl groups in other complex molecules, such as carbohydrates, are well-established and rely on controlling reaction conditions to target specific hydroxyls among many. researchgate.netnih.gov

Diversification of the Thiopyran 1,1-Dioxide Scaffold

Modification of the heterocyclic ring itself provides another avenue for creating a diverse library of compounds. This can involve introducing various substituents, such as carboxamides and amino groups, at different positions on the thiopyran 1,1-dioxide core.

Carboxamide Derivatives

A significant class of derivatives is based on the synthesis of carboxamides from the corresponding carboxylic acid precursor, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. google.com A general synthetic route involves the coupling of this carboxylic acid with a substituted amine to form an amide bond. For instance, a series of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide derivatives have been synthesized for their potential antiviral properties. google.com

The synthesis typically proceeds by first activating the carboxylic acid, followed by reaction with the appropriate amine. A variety of substituents on the N-phenyl ring are tolerated, leading to a diverse range of compounds. google.com

Table 1: Examples of Synthesized Tetrahydro-2H-thiopyran-4-carboxamide 1,1-Dioxide Derivatives

| Compound Name | Reference |

|---|---|

| N-(2,4-dimethylphenyl)-N-(2-{[4-(1,2,4-oxadiazol-3-yl)phenyl]amino}-2-oxoethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide | google.com |

| N-(2,6-dimethylphenyl)-N-(2-{[4-(1,2,4-oxadiazol-3-yl)phenyl]amino}-2-oxoethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide | google.com |

| N-(2,3-dihydro-1H-inden-5-yl)-N-(2-{[4-(1,3-oxazol-4-yl)phenyl]amino}-2-oxoethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide | google.com |

| N-(3-methylphenyl)-N-(2-{[4-(1,3-oxazol-4-yl)phenyl]amino}-2-oxoethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide | google.com |

| N-(3,5-difluoro-4-methylphenyl)-N-(2-{[4-(1,3-oxazol-4-yl)phenyl]amino}-2-oxoethyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide | google.com |

Amino-Substituted Thiopyran 1,1-Dioxides

The introduction of amino groups to the thiopyran 1,1-dioxide scaffold is another important diversification strategy. While direct amination of the saturated this compound is not widely reported, synthetic routes to amino-substituted thiopyran derivatives often start from different precursors. For example, some syntheses of pyridine (B92270) and thiophene (B33073) derivatives utilize phenylsulfonyl acetonitrile, which contains a nitrogen functionality that is incorporated into the final heterocyclic product. mdpi.com An unprecedented [1+1+1+1+1+1] annulation process has also been developed for the direct construction of the tetrahydro-2H-thiopyran 1,1-dioxide ring system, showcasing modern approaches to scaffold synthesis. nih.govresearchgate.net

Synthesis of Novel Polycyclic Sulfone Systems

The thiopyran 1,1-dioxide ring can serve as a fundamental building block for the assembly of more complex polycyclic and fused-ring systems. The inherent reactivity of the sulfone and associated functional groups allows it to participate in various cyclization and cycloaddition reactions.

A primary strategy for constructing polycyclic sulfones is the Diels-Alder, or [4+2] cycloaddition, reaction. nih.govresearchgate.net In these reactions, a thiopyran derivative can act as either the diene or the dienophile to form six-membered rings, which can then be fused to other cyclic systems. nih.gov This approach is fundamental to creating a wide array of polycyclic compounds based on the thiopyran scaffold. nih.gov Metal-catalyzed reactions provide another powerful route for synthesizing cyclic sulfones, including diaryl-annulated sulfones, by using SO₂ surrogates to directly introduce the sulfonyl group into organic frameworks. nih.govmdpi.com Ring-closing metathesis (RCM) of acyclic sulfones containing alkenyl groups is another versatile method for preparing cyclic sulfones of various ring sizes. iomcworld.com These advanced synthetic methods enable the construction of intricate molecular architectures containing the sulfone moiety, expanding the chemical space for drug discovery and materials science. nih.goviomcworld.com

Stereoselective Synthesis of Chiral Tetrahydro-2H-thiopyran 1,1-Dioxide Derivatives

The development of stereoselective methods to synthesize chiral derivatives of tetrahydro-2H-thiopyran 1,1-dioxide is of high importance, as stereochemistry often plays a crucial role in biological activity. A key approach to achieving this is through asymmetric catalysis.

A palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been successfully applied to 6-membered cyclic sulfones, including thiane (B73995) 1,1-dioxide (an alternative name for tetrahydro-2H-thiopyran 1,1-dioxide). acs.orgnih.gov This method allows for the synthesis of enantioenriched α-difunctionalized sulfones. acs.org The reaction proceeds by reacting α-substituted allyl ester derivatives of the cyclic sulfone with a palladium catalyst and a chiral ligand. This strategy relies on a dynamic kinetic resolution of the intermediate palladium-enolates to achieve high levels of enantioselectivity. acs.org

Table 2: Enantioselective Palladium-Catalyzed Alkylation of Thiane 1,1-Dioxide Derivatives

| Substrate Class | R Group | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ester-substituted | Phenyl | 91 | 93 | acs.org |

| Ester-substituted | 4-Methoxyphenyl | 88 | 94 | acs.org |

| Ester-substituted | 2-Naphthyl | 90 | 95 | acs.org |

| Ester-substituted | Methyl | 70 | 69 | acs.org |

| Ester-substituted | Allyl | 89 | 94 | acs.org |

ee = enantiomeric excess

This method provides a reliable pathway to access chiral building blocks based on the tetrahydro-2H-thiopyran 1,1-dioxide scaffold, which are valuable for the synthesis of complex, biologically active molecules. iomcworld.comacs.org

Synthetic Utility and Applications in Organic Synthesis

Role as a Fundamental Building Block for Complex Molecular Architectures

The structure of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is primed for reactivity, making it an excellent starting point for the synthesis of more complex molecular frameworks. The cyclic β-ketosulfone motif is present in numerous bioactive molecules, and its utility is rooted in the high reactivity of the C-2 and C-4 methylene (B1212753) positions, enabling diverse functionalization and annulation reactions. rsc.orgosi.lv

Research has established that this cyclic ketosulfone is a key precursor for a multitude of sulfur-containing compounds. rsc.org Its application in multi-component reactions (MCRs) is particularly noteworthy, as these reactions allow for the efficient, high-throughput generation of molecular diversity from simple starting materials. rsc.orgrsc.org By participating in these complex transformations, the thiopyranone core is elaborated into larger, polycyclic sulfone structures. These reactions leverage the acidic nature of the α-protons to the carbonyl and sulfone groups, initiating cascades of bond-forming events to assemble intricate molecular architectures in a single pot.

Table 1: Examples of Complex Architectures Derived from the Thiopyranone Scaffold

| Starting Material | Reaction Type | Resulting Architecture | Reference |

|---|---|---|---|

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Multi-component Reaction (MCR) | Polycyclic Sulfones | rsc.orgrsc.org |

An unconventional [1+1+1+1+1+1] annulation process has also been developed for the direct construction of the parent Tetrahydro-2H-thiopyran 1,1-dioxide ring system itself, showcasing innovative strategies to build the core scaffold. nih.gov

Intermediate in the Preparation of Diverse Heterocyclic Frameworks

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a cornerstone intermediate for accessing a wide array of fused heterocyclic systems. Its ability to react with various reagents through different pathways allows for the synthesis of diverse libraries of S,N-heterocycles and other fused rings. rsc.orgosi.lv

Notable examples of heterocyclic frameworks synthesized from this building block include:

Thiopyrano[3,2-b]pyridines: These are formed through multi-component reactions, demonstrating the utility of the thiopyranone in constructing nitrogen-containing fused rings. rsc.orgresearchgate.net

Thiopyrano[3,2-d]pyrimidines: The reactivity of the ketosulfone has been successfully exploited in MCRs to produce these pyrimidine-fused derivatives. rsc.orgresearchgate.net

Thiopyrano[3,2-b]pyrans: One-pot reactions involving the ketosulfone, an aldehyde, and malononitrile (B47326) yield these oxygen-containing bicyclic systems. rsc.orgresearchgate.net

Thiopyrano[2,3-d] rsc.orgrsc.orgtandfonline.comtriazoles: A base-mediated click reaction (Dimroth reaction) between the thiopyranone and organic azides provides an efficient route to this novel triazole-fused bicyclic ring system. tandfonline.comresearchgate.net

The synthesis of these frameworks highlights the role of the thiopyranone as a versatile synthon, capable of undergoing annulation to form five- and six-membered heterocyclic rings.

Table 2: Heterocyclic Frameworks Synthesized from Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

| Resulting Heterocyclic System | Key Reagents/Reaction Type | Reference |

|---|---|---|

| Thiopyrano[3,2-b]pyran-3-carbonitriles | Aldehydes, Malononitrile (MCR) | rsc.orgresearchgate.net |

| Thiopyrano[2,3-d] rsc.orgrsc.orgtandfonline.comtriazoles | Organic Azides (Dimroth Reaction) | tandfonline.comresearchgate.netingentaconnect.com |

| Thiopyrano[3,2-d]pyrimidines | Multi-component Reaction | rsc.orgresearchgate.net |

Strategies for Constructing Specific Thiopyran-Based Scaffolds

Several synthetic strategies have been developed to harness the reactivity of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide for the construction of specific thiopyran-based scaffolds. These methods are often efficient, high-yielding, and allow for the generation of complex products from readily available starting materials.

One-Pot Multi-Component Reactions (MCRs): This is a dominant strategy for building diversity around the thiopyran core. rsc.orgrsc.org A typical MCR involves the reaction of the thiopyranone, an aldehyde, and a C-H acidic compound like malononitrile in the presence of a base catalyst. The proposed mechanism often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a tandem Michael addition of the thiopyranone enolate and a subsequent Thorpe-Ziegler cyclization to furnish the final fused product. rsc.org

Base-Mediated Click Reactions: For the synthesis of thiopyrano[2,3-d] rsc.orgrsc.orgtandfonline.comtriazoles, a Dimroth-type reaction is employed. tandfonline.comresearchgate.net This reaction proceeds between the thiopyranone and various organic azides. The use of a base-solvent system like potassium carbonate in DMSO has been shown to be highly effective, allowing the reaction to proceed at room temperature and yielding high-purity bicyclic triazoles. tandfonline.comresearchgate.net

Sequential Approaches: In some cases, a stepwise procedure is preferred. For instance, the synthesis of thiopyrano[3,2-b]pyrans can be achieved by first preparing an arylmethylenemalononitrile intermediate via a Knoevenagel condensation. This intermediate is then reacted with the thiopyranone in the presence of a base like piperidine, which induces a domino reaction to form the final product. rsc.orgresearchgate.net

Table 3: Synthetic Strategies for Thiopyran-Based Scaffolds

| Strategy | Description | Key Intermediates/Steps | Resulting Scaffold | Reference |

|---|---|---|---|---|

| One-Pot MCR | Multiple components react in a single vessel in a cascade of reactions. | Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization. | Thiopyrano[3,2-b]pyrans, Thiopyrano[3,2-d]pyrimidines | rsc.orgrsc.org |

| Dimroth Reaction | A base-mediated click reaction between the ketosulfone and an organic azide. | Enolate formation, cycloaddition with azide, rearrangement. | Thiopyrano[2,3-d] rsc.orgrsc.orgtandfonline.comtriazoles | tandfonline.comresearchgate.net |

| Sequential Synthesis | Stepwise formation of an intermediate which then reacts with the thiopyranone. | Pre-formation of arylmethylenemalononitriles. | Thiopyrano[3,2-b]pyrans | rsc.orgresearchgate.net |

Future Research Directions and Perspectives in Tetrahydro 2h Thiopyran 3 Ol 1,1 Dioxide Chemistry

Exploration of Unconventional Synthetic Pathways

The development of efficient and novel synthetic routes to complex molecules is a perpetual goal in organic chemistry. While traditional methods for the synthesis of β-hydroxy sulfones exist, such as the reduction of the corresponding β-keto sulfones, future research should focus on more innovative and unconventional pathways to access Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide and its derivatives. nih.gov

One promising avenue is the exploration of multicomponent reactions. These reactions, which form a product from three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. Developing a multicomponent strategy for the direct synthesis of functionalized Tetrahydro-2H-thiopyran-3-ol 1,1-dioxides would be a significant advancement.

Furthermore, leveraging unconventional synthons is a key area for future investigation. An unprecedented [1+1+1+1+1+1] annulation process has been reported for the construction of the core Tetrahydro-2H-thiopyran 1,1-dioxide scaffold using rongalite as a tethered C-S synthon. researchgate.netnih.gov Future work could adapt this methodology to incorporate a hydroxyl group at the C3 position, potentially through the use of a suitably functionalized starting material.

The exploration of catalytic asymmetric methods will also be crucial. Given the chirality of this compound, developing enantioselective syntheses is paramount for its application in medicinal chemistry and as a chiral building block. This could involve the use of chiral catalysts in known reactions or the development of entirely new asymmetric transformations.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Advantages | Potential Challenges |

| Multicomponent Reactions | High efficiency, atom economy, diversity generation. | Identification of suitable reaction partners and conditions. |

| Unconventional Synthons | Novel bond formations, access to unique structures. | Handling of reactive intermediates, optimization of reaction conditions. researchgate.net |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds. | Catalyst design and optimization, control of stereoselectivity. |

Discovery of Novel Reactivity and Transformation Mechanisms

The unique combination of a hydroxyl group and a sulfone within a cyclic framework endows this compound with a rich and largely unexplored reactivity profile. Future research should aim to uncover and understand novel transformations of this molecule.

The hydroxyl group serves as a handle for a variety of functionalization reactions. Esterification, etherification, and conversion to leaving groups will provide access to a wide array of derivatives. More advanced transformations, such as stereospecific substitutions or eliminations, could lead to valuable unsaturated thiopyran sulfones.

The sulfone group, while generally stable, can participate in certain chemical transformations. For instance, the Julia-Kocienski olefination is a powerful method for forming carbon-carbon double bonds from sulfones. acs.org Investigating the reactivity of this compound and its derivatives in such reactions could provide a route to complex alkenes.

Furthermore, the interplay between the hydroxyl and sulfone groups could lead to unique reactivity. For example, intramolecular reactions, such as cyclizations or rearrangements, could be triggered under specific conditions, leading to novel heterocyclic systems. Mechanistic studies, combining experimental and computational approaches, will be essential to understand these new transformations and to rationally design new reactions. mdpi.com

Development of Advanced Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, the development of advanced computational models can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future computational studies should focus on several key areas. Firstly, accurate prediction of the conformational preferences of the thiopyran ring and the orientation of the hydroxyl group is crucial, as these factors will significantly influence reactivity.

Secondly, modeling the transition states of potential reactions will allow for the prediction of reaction pathways and the rationalization of observed stereochemical outcomes. This is particularly important for designing and optimizing asymmetric syntheses and transformations.

Finally, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. Such models would be instrumental in the design of new compounds with desired characteristics, for example, in the development of new therapeutic agents.

Design of Next-Generation Thiopyran-Based Building Blocks and Reagents

The inherent chirality and bifunctionality of this compound make it an ideal starting point for the design of novel chiral building blocks and reagents for organic synthesis. researchgate.netnih.govrsc.org

One key direction is the development of chiral ligands for asymmetric catalysis. By appropriately modifying the hydroxyl group and potentially other positions on the thiopyran ring, it may be possible to create a new class of ligands that can coordinate to metal centers and induce high levels of enantioselectivity in a variety of reactions.

Another promising avenue is the use of this compound as a chiral template or auxiliary. The thiopyran ring can be used to control the stereochemical outcome of reactions performed on appended side chains, after which the thiopyran moiety can be cleaved or further transformed.

The development of a library of derivatives of this compound with diverse functional groups will also be of great value to the wider chemical community. These compounds could serve as versatile intermediates for the synthesis of complex target molecules, including natural products and pharmaceuticals. The inherent biological potential of the thiopyran sulfone scaffold suggests that such a library could be a rich source of new drug candidates. researcher.liferesearchgate.net

Q & A

Q. What are the recommended methods for synthesizing Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide?

Synthesis typically involves multi-step reactions starting from precursors like thietane derivatives. For example, oxidation of thietane using hydrogen peroxide (H₂O₂) in the presence of a catalyst (e.g., tungsten trioxide, WO₃) under controlled pH (~11.5) and temperature (0–10°C) yields sulfone derivatives . Solvent selection (e.g., water or toluene) and purification steps (e.g., recrystallization) are critical for achieving high purity. Multi-step protocols may also include chlorination or elimination reactions to introduce functional groups .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the stereochemistry and substitution pattern (e.g., ¹H and ¹³C NMR).

- Mass spectrometry : For molecular weight verification (e.g., exact mass 150.20 g/mol) .

- Melting point analysis : Reported as 138–138.5°C .

- FT-IR spectroscopy : To identify sulfone (S=O) and hydroxyl (-OH) functional groups.

- Chromatography (HPLC/GC) : To assess purity, especially if the compound is used in biological studies .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting) .

- Storage : Keep in a dry, cool environment away from incompatible reagents (e.g., strong oxidizers) .

Q. How should this compound be stored for long-term stability?

Store in airtight containers under dry conditions at room temperature (RT). Avoid exposure to moisture or light, which may degrade the sulfone group. Stability data suggest no significant decomposition under these conditions for up to 12 months .

Q. What are its reactivity trends in common organic reactions?

The sulfone group enhances electrophilicity, making the compound reactive in:

- Diels-Alder reactions : As a dienophile due to electron-withdrawing sulfone groups .

- Nucleophilic substitutions : At the hydroxyl or sulfone sites, depending on reaction conditions.

- Oxidation/Reduction : Stable under mild oxidizing conditions but may degrade with strong reductants (e.g., LiAlH₄) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Q. What mechanistic insights explain its isomerization behavior?

Base-induced isomerization (e.g., NaOH) can shift substituent positions via hydride or proton transfer. For example, 2,5-dihydrothiophene 1,1-dioxide isomerizes to 2,3-dihydrothiophene 1,1-dioxide under basic conditions, likely through a conjugate base intermediate . Computational studies (DFT) can model transition states to validate proposed mechanisms.

Q. How does structural modification impact thermal and chemical stability?

- Thermal stability : The sulfone group increases thermal resistance (predicted boiling point: 378.1±35.0°C) .

- pH sensitivity : Stability decreases in strongly acidic/basic conditions due to sulfone hydrolysis.

- Substituent effects : Electron-donating groups (e.g., methyl) may reduce reactivity compared to electron-withdrawing groups .

Q. What computational approaches are used to model its reactivity?

- Density Functional Theory (DFT) : To calculate electrostatic potentials, frontier molecular orbitals, and reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying conditions.

- Docking studies : For biological applications, predict binding affinities with target proteins .

Q. How does it compare to structurally similar sulfones (e.g., thiochromanones)?

- Reactivity : Thiochromanone sulfones (e.g., 2-methyl-1,1-dioxo-thiochroman-4-one) exhibit similar Diels-Alder activity but differ in ring strain and steric effects .

- Biological activity : Pyridothiadiazine derivatives show enhanced bioactivity due to fused aromatic systems, unlike the tetrahydro-thiopyran core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。